

A Comparative Crystallographic Guide to 3-Oxo-4-phenylbutanenitrile Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanenitrile

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For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the X-ray crystallography data for derivatives of **3-oxo-4-phenylbutanenitrile**, offering insights into their solid-state structures and potential for further development.

This guide provides a comprehensive comparison of the X-ray crystallography data for three derivatives of **3-oxo-4-phenylbutanenitrile**: 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, and 4-oxo-2,4-diphenylbutanenitrile. While crystallographic data for the parent **3-oxo-4-phenylbutanenitrile** is not publicly available, this guide offers a comparative analysis of its substituted analogues, highlighting key structural features and providing detailed experimental protocols for their synthesis and crystallographic analysis.

Crystallographic Data Comparison

The solid-state structures of the three derivatives reveal distinct crystallographic parameters, influenced by the nature and position of the substituents on the phenyl ring. A summary of the key crystallographic data is presented in the table below.

Parameter	2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile [1][2]	2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile [3]	4-oxo-2,4-diphenylbutanenitrile[4]
Formula	C ₁₆ H ₁₂ N ₂ O ₃	C ₁₆ H ₁₂ ClNO	C ₁₆ H ₁₃ NO
Molecular Weight	280.28	269.72	235.27
Crystal System	Orthorhombic	Orthorhombic	Monoclinic
Space Group	Pbca	Pbcn	P2 ₁ /c
a (Å)	10.105(9)	31.247(13)	14.2158(3)
b (Å)	8.485(8)	9.1889(10)	8.9244(2)
c (Å)	31.37(3)	9.3719(12)	9.7553(2)
β (°)	90	90	99.217(2)
Volume (Å ³)	2690(4)	2690.9(12)	1221.65(5)
Z	8	8	4
Temperature (K)	296	293	100
R-factor	0.050	0.056	0.036

Experimental Protocols

The synthesis and crystallographic analysis of these derivatives follow established chemical and analytical procedures.

Synthesis of 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile[2]

A mixture of (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (chalcone), cesium carbonate, trimethylsilyl cyanide, and water in dioxane is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted with ethyl acetate, washed, dried, and purified by flash column chromatography on silica gel. Single crystals

suitable for X-ray diffraction are obtained by slow vapor diffusion of petroleum ether into an ethyl acetate solution of the purified compound.

Synthesis of 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile[3]

This synthesis follows a similar procedure to the nitrophenyl derivative. (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is used as the starting chalcone. The reaction conditions, work-up, and purification are analogous. Single crystals are grown by vapor diffusion of petroleum ether into an ethyl acetate solution.

Synthesis of 4-oxo-2,4-diphenylbutanenitrile[4]

Benzalacetophenone is reacted with acetone cyanohydrin in the presence of aqueous sodium carbonate in ethanol. The mixture is heated at reflux. After cooling, the product precipitates and is collected by filtration, followed by recrystallization from methanol to yield single crystals suitable for X-ray analysis.

X-ray Data Collection and Structure Refinement

For all three derivatives, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a CCD detector. The data was processed and corrected for absorption effects. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F^2 . Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Structural Insights and Potential Applications

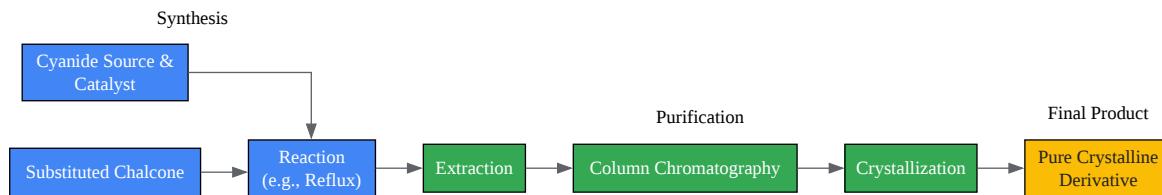
The crystal structures of these **3-oxo-4-phenylbutanenitrile** derivatives reveal a common V-shaped conformation.[2][3] The dihedral angle between the phenyl rings is a notable feature, with values of $67.6(1)^\circ$ for the 3-nitro derivative and $64.6(1)^\circ$ for the 4-chloro derivative.[2][3] In the case of 4-oxo-2,4-diphenylbutanenitrile, the dihedral angle between the terminal phenyl rings is $68.40(6)^\circ$.[4] These structural motifs can influence intermolecular interactions and crystal packing.

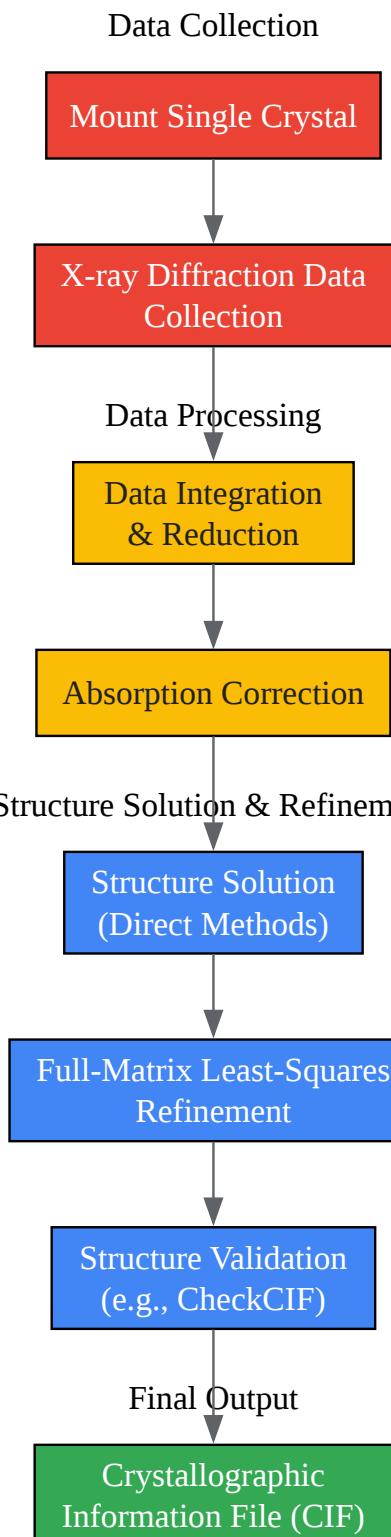
While specific biological activity data for these exact compounds is limited in the public domain, related nitrile-containing compounds have been investigated for their potential as

anticonvulsant agents. Further research into the biological properties of these derivatives is warranted to explore their therapeutic potential.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of the **3-oxo-4-phenylbutanenitrile** derivatives.





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